molecular formula C8H4N2OS B1324351 7-Hydroxybenzo[d]thiazole-2-carbonitrile CAS No. 7267-37-0

7-Hydroxybenzo[d]thiazole-2-carbonitrile

Cat. No. B1324351
CAS RN: 7267-37-0
M. Wt: 176.2 g/mol
InChI Key: YFUKYGGVCWVMMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxybenzo[d]thiazole-2-carbonitrile is a research chemical compound . It has a molecular weight of 176.2 and a molecular formula of C8H4N2OS .


Synthesis Analysis

The synthesis of 7-Hydroxybenzo[d]thiazole-2-carbonitrile and similar compounds has been reported in several studies . For instance, one study described an elegant pathway for the synthesis of methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates . Another study reported the synthesis of a series of substituted 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile derivatives .


Molecular Structure Analysis

The molecular structure of 7-Hydroxybenzo[d]thiazole-2-carbonitrile includes a thiazole ring, a hydroxy group, and a carbonitrile group . The compound has an average mass of 176.195 Da and a monoisotopic mass of 176.004440 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 7-Hydroxybenzo[d]thiazole-2-carbonitrile are not detailed in the search results, thiazole compounds are known to be involved in a variety of chemical reactions. For instance, one study reported the use of a bioluminescent probe sensitive to mitochondrial membrane potential for non-invasive, longitudinal monitoring .


Physical And Chemical Properties Analysis

7-Hydroxybenzo[d]thiazole-2-carbonitrile is a solid compound . Its exact physical and chemical properties are not detailed in the search results.

Scientific Research Applications

  • Cytotoxicity Evaluation : 7-Hydroxybenzo[d]thiazole-2-carbonitrile derivatives have shown promise in cytotoxicity evaluations. A study synthesized thiazole derivatives and evaluated their cytotoxic effects against various cancer cell lines, attributing their potency to electron withdrawing groups (Mohareb, Abdallah, & Ahmed, 2017).

  • Antimicrobial Activity : These compounds have also been explored for their antimicrobial properties. A research synthesized novel thiazolo[1,5-a]-pyridine-9-carbonitrile derivatives and evaluated them for their antibacterial and antifungal activities, revealing significant biological activity against tested microorganisms (Suresh, Lavanya, & Rao, 2016).

  • Organic Synthesis : The compound plays a role in organic synthesis, particularly in the creation of diverse heterocyclic structures. Research has shown its utility in synthesizing various derivatives with potential biological activities, such as dimethyloxyluciferin derivatives (Würfel, Görls, Weiss, & Beckert, 2013).

  • Green Synthesis Applications : Its derivatives have been used in environmentally friendly green synthesis processes. A study demonstrated an efficient one-pot green synthesis of benzo[b][1,4]thiazine-4-carbonitrile under solvent-free conditions, highlighting its potential for sustainable chemical synthesis (Balwe, Shinde, & Jeong, 2016).

  • Antiviral Research : Derivatives of 7-Hydroxybenzo[d]thiazole-2-carbonitrile have been investigated for their antiviral properties, particularly against SARS-CoV-2. A study synthesized tetrahydrobenzo[d]thiazole derivatives and evaluated their potential as anti-Covid-19 agents, showing significant inhibitory effects against viral RNA 2’-OMTases (Mohareb & Abdo, 2021).

properties

IUPAC Name

7-hydroxy-1,3-benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2OS/c9-4-7-10-5-2-1-3-6(11)8(5)12-7/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUKYGGVCWVMMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)SC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70632594
Record name 7-Hydroxy-1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxybenzo[d]thiazole-2-carbonitrile

CAS RN

7267-37-0
Record name 7-Hydroxy-1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.